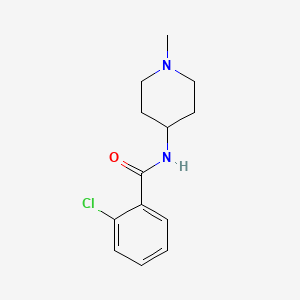![molecular formula C16H17FN2OS B4432020 1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Descripción general
Descripción
1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, research has suggested that this compound may act on various molecular targets in the body, including receptors and enzymes, to produce its effects.
Biochemical and Physiological Effects:
Studies have indicated that this compound may have a range of biochemical and physiological effects, including:
1. Neuroprotection: This compound has been shown to protect neurons from damage and may be useful in the treatment of neurodegenerative disorders.
2. Anticancer activity: Research has indicated that this compound may have anticancer properties and may be useful in the treatment of various types of cancer.
3. Immunomodulation: Studies have suggested that this compound may have immunomodulatory effects and may be useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some of the advantages of using 1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in lab experiments include:
1. High potency: This compound has been shown to be highly potent in various in vitro and in vivo studies.
2. Selectivity: This compound has been shown to be selective for certain molecular targets, which may make it useful in the development of targeted therapies.
3. Low toxicity: Studies have indicated that this compound has low toxicity, which may make it suitable for use in therapeutic applications.
Some of the limitations of using this compound in lab experiments include:
1. Limited availability: This compound may be difficult to obtain in large quantities, which may limit its use in certain experiments.
2. Lack of clinical data: While this compound has shown promise in various preclinical studies, there is currently a lack of clinical data to support its use in humans.
3. Potential side effects: While studies have indicated that this compound has low toxicity, there is still a risk of potential side effects that may need to be considered.
Direcciones Futuras
There are several future directions that could be explored in the study of 1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine, including:
1. Further investigation of its mechanism of action: More research is needed to fully understand how this compound produces its effects and to identify its molecular targets.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Development of targeted therapies: This compound has shown selectivity for certain molecular targets, which may make it useful in the development of targeted therapies.
4. Combination therapies: This compound may be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
This compound is a chemical compound that has shown promise in various fields of scientific research. While more studies are needed to fully understand its mechanism of action and potential therapeutic applications, this compound has the potential to be a valuable tool in the development of new treatments for a range of diseases and disorders.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied for its potential therapeutic applications in various fields of scientific research. Some of the areas where this compound has shown promise include:
1. Neuroscience: Studies have shown that this compound has potential as a neuroprotective agent and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Oncology: Research has indicated that this compound may have anticancer properties and may be useful in the treatment of various types of cancer.
3. Immunology: Studies have suggested that this compound may have immunomodulatory effects and may be useful in the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-12-10-13(11-21-12)16(20)19-8-6-18(7-9-19)15-5-3-2-4-14(15)17/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPFWBBVAKHPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)

![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)
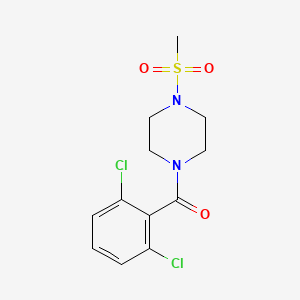
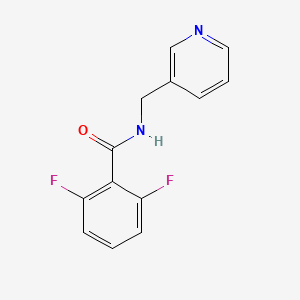

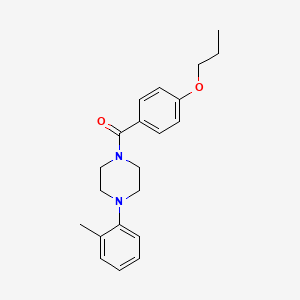
![N-[4-(acetylamino)phenyl]-2-chloro-6-fluorobenzamide](/img/structure/B4431999.png)
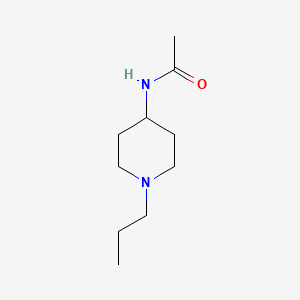
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)

